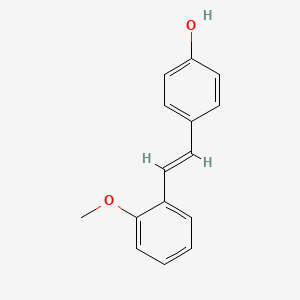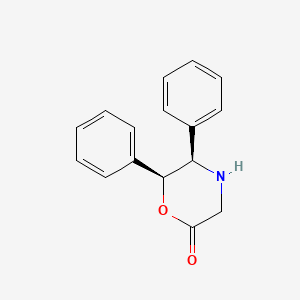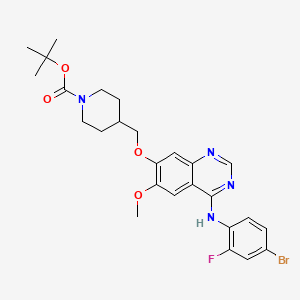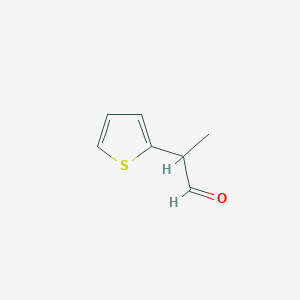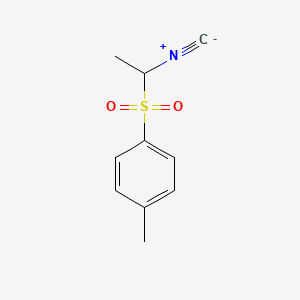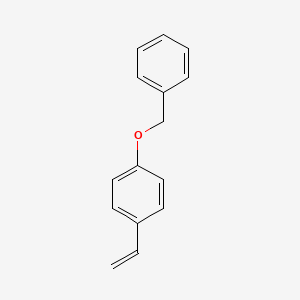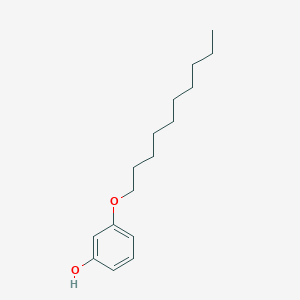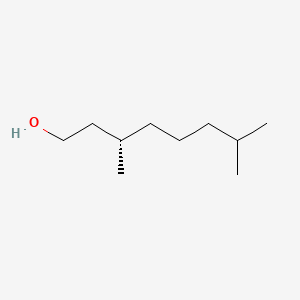
(3S)-3,7-Dimethyloctan-1-Ol
Descripción general
Descripción
(3S)-3,7-Dimethyloctan-1-Ol, also known as 3,7-dimethyloct-1-en-3-ol, is a naturally occurring cyclic alcohol found in essential oils of certain plants. It is a monoterpene alcohol with a unique structure and properties, and has been found to have a variety of applications in scientific research.
Aplicaciones Científicas De Investigación
Pharmacological and Biological Activities of Nerolidol
Nerolidol, a sesquiterpene alcohol closely related to "(3S)-3,7-Dimethyloctan-1-Ol," demonstrates a range of pharmacological and biological activities. It is synthesized as an intermediate in the production of herbivore-induced volatiles that protect plants from herbivore damage. Nerolidol is used in cosmetics, detergents, and as a food flavoring agent, thanks to its floral odor. Its broad use in various products has spurred research into its medicinal properties, which may exert beneficial effects on human health. Studies focus on its potential as a chemical or drug candidate in agriculture and medicine due to its various pharmacological and biological activities (Chan et al., 2016).
Microfluidic Devices in Biological Studies
Research into microfluidic systems fabricated in Poly(dimethylsiloxane) (PDMS) for biological studies offers insights into applications in miniaturized biological analysis and cell biology. PDMS-based microdevices facilitate immunoassays, protein and DNA separations, cell sorting and manipulation, and combinatorial screening. The efficiency and unique insights provided by these devices in biological analysis highlight the potential application areas of related chemical compounds in biomedical engineering and research (Sia & Whitesides, 2003).
Bioanalytical Applications of Aptamers
Aptamers, artificial single-stranded DNA or RNA sequences, offer a glimpse into the future of bioanalytical applications. Their high specificity and affinity for targets, including small molecules and cells, make them ideal for biosensing, diagnostics, and therapeutics. The simple chemical structure and stability of aptamers under various conditions suggest potential applications for "(3S)-3,7-Dimethyloctan-1-Ol" in developing targeted bioanalytical tools and therapies (Iliuk et al., 2011).
Alternatives to Animal Testing
The search for alternatives to animal testing in research highlights the need for innovative methods to assess drug efficacy and safety. Approaches such as in vitro testing, computer modeling, and the use of alternative organisms are being explored to reduce animal use in scientific experiments. This area of research suggests potential applications for "(3S)-3,7-Dimethyloctan-1-Ol" in developing or testing alternative methodologies for drug screening and toxicological studies (Doke & Dhawale, 2013).
Propiedades
IUPAC Name |
(3S)-3,7-dimethyloctan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-9(2)5-4-6-10(3)7-8-11/h9-11H,4-8H2,1-3H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNCMAKCNVRZFX-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC(C)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880726 | |
| Record name | 1-octanol, 3,7-dimethyl-, (s)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3,7-Dimethyloctan-1-Ol | |
CAS RN |
68680-98-8 | |
| Record name | (S)-3,7-Dimethyloctan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68680-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-octanol, 3,7-dimethyl-, (s)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-3,7-Dimethyl-1-octanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid](/img/structure/B1312336.png)
